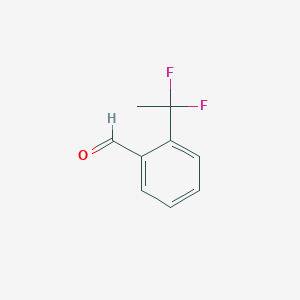

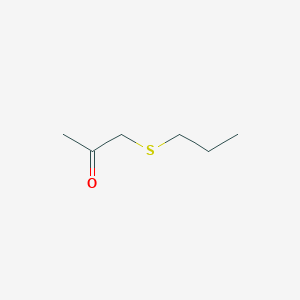

![molecular formula C20H28N2O4 B2484747 1-N-Cbz-4-(1,4-二氧杂-8-氮杂螺[4.5]癸-8-基)哌啶 CAS No. 880462-11-3](/img/structure/B2484747.png)

1-N-Cbz-4-(1,4-二氧杂-8-氮杂螺[4.5]癸-8-基)哌啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of similar piperidine compounds involves novel methodologies that aim to introduce specificity and functionality tailored for targeted applications. For instance, the synthesis of 1,4-dioxa-8-azaspiro[4.5]decane derivatives has been demonstrated to be effective for producing σ1 receptor ligands with low lipophilicity, which are potent in tumor imaging (Xie et al., 2015). Another study developed methods for synthesizing methyl-substituted spirocyclic piperidine-azetidine and piperidine-pyrrolidine ring systems, which are important in pharmaceutical research (Smith et al., 2016).

Molecular Structure Analysis

Molecular interaction studies, such as the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, provide insights into the conformational preferences and structural analyses of piperidine derivatives, which are crucial for understanding their binding mechanisms (Shim et al., 2002).

Chemical Reactions and Properties

Biohydroxylation of Cbz-protected alkyl substituted piperidines reveals the chemical reactivity and transformation capabilities of these compounds, showcasing their potential in producing regioselectively hydroxylated products, which are significant for further chemical modifications (Aitken et al., 1998).

Physical Properties Analysis

The physical properties, including lipophilicity and molecular geometry, play a significant role in the pharmacological profile of piperidine derivatives. These characteristics are often evaluated through synthetic analogues designed to optimize biological activity and selectivity (Kamiński et al., 2006).

Chemical Properties Analysis

The chemical properties of piperidine derivatives are influenced by their structural motifs and functional groups. For example, the tandem synthesis of fluorinated piperidine analogues based on the 2-azaspiro[3.3]heptane scaffold illustrates the impact of fluorination on the chemical properties of these compounds, highlighting their utility in drug design due to the distinct chemical behavior imparted by fluorine atoms (Chernykh et al., 2016).

科学研究应用

Tumor Imaging Agent Development

1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine derivatives show promise in tumor imaging. For instance, an 18F-labeled 1,4-dioxa-8-azaspiro[4.5]decane derivative, with low lipophilicity, was developed as a potent σ1 receptor ligand. This compound demonstrated high affinity for σ1 receptors and showed selectivity against σ2 receptors and the vesicular acetylcholine transporter. Its potential as a tumor imaging agent was confirmed in mouse tumor xenograft models using PET imaging, indicating high accumulation in human carcinoma and melanoma, with haloperidol significantly reducing tracer accumulation in tumors (Xie et al., 2015).

Muscle Relaxant Research

The compound has been studied in the context of muscle relaxants. SZ1676 and SZ1677, derivatives of 1-N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine, are steroid-type nondepolarizing muscle relaxants. These compounds were evaluated for their protein binding properties and inhibitory effects on human cholinesterases, contributing to the understanding of their pharmacological profiles (Chaudhry et al., 1995).

Biohydroxylation Studies

Biohydroxylation of N-benzyloxycarbonyl (Cbz) protected piperidines by Beauveria bassiana ATCC 7159 has been explored. The Cbz-protected piperidines, including N-Cbz-4-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)piperidine, showed greater regioselectivity in hydroxylation compared to N-benzoyl analogues, yielding predominantly 4-hydroxylated products (Aitken et al., 1998).

Metabolism Studies

The metabolism of related compounds has been studied, such as the analysis of metabolites of DN-2327, an isoindoline anxiolytic candidate, in dog and rat plasma. This included the study of a derivative with a 1,4-dioxa-8-azaspiro[4.5]decane structure. These studies provide insights into the metabolic pathways and potential biotransformation products of such compounds (Kondo et al., 1994).

Antitubercular Drug Research

In the field of antitubercular drug research, derivatives like BTZ043, which includes a 1,4-dioxa-8-azaspiro[4.5]decane structure, have been investigated. BTZ043 targets the DprE1 subunit of the enzyme decaprenylphosphoryl-β-d-ribose 2′-epimerase, showing promise as an antitubercular drug candidate (Pasca et al., 2010).

属性

IUPAC Name |

benzyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O4/c23-19(24-16-17-4-2-1-3-5-17)22-10-6-18(7-11-22)21-12-8-20(9-13-21)25-14-15-26-20/h1-5,18H,6-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNHYCDHCOJQRND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC3(CC2)OCCO3)C(=O)OCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

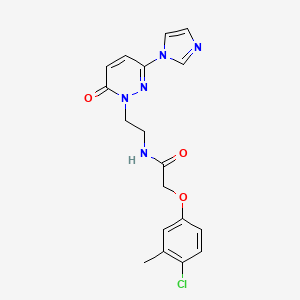

![N'-[5-tert-butyl-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine](/img/structure/B2484666.png)

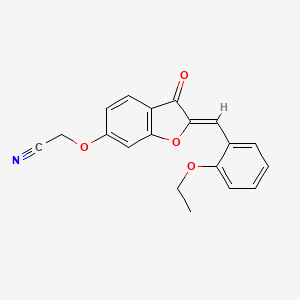

![1-(4-chlorophenyl)-3-hydroxy-3-(3-nitrophenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2484668.png)

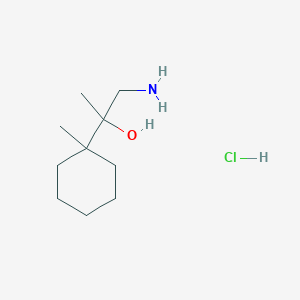

![1-[3-(5-Fluoro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B2484670.png)

![N-[4-(dimethylamino)phenyl]-6-methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2484675.png)

![N-(3,4-dimethoxyphenyl)-2-{[4-(1H-pyrrol-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2484677.png)

![3-(1H-pyrazol-1-yl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}benzamide](/img/structure/B2484678.png)

![Tert-butyl 2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B2484680.png)

![3-Benzyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2484681.png)

![2-[1-[2-(Dimethylsulfamoylamino)ethyl]-4-methyl-5-oxo-1,2,4-triazol-3-yl]pyridine](/img/structure/B2484684.png)